

Floctafenine stability in different pH conditions

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Compound Focus: Floctafenine

CAS No.: 23779-99-9

Cat. No.: S528077

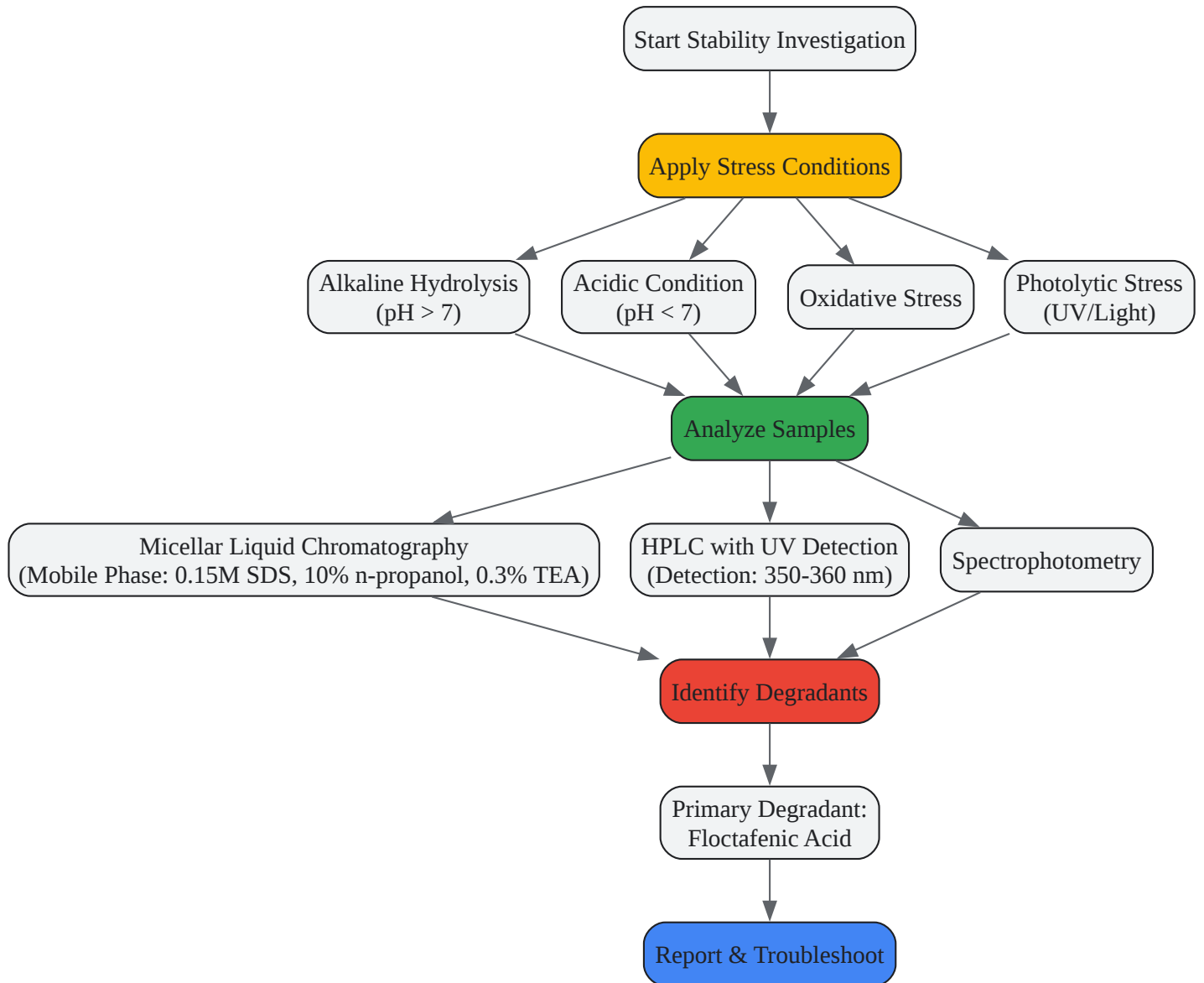
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Floctafenine Stability Profile

The core stability information for **Floctafenine** is summarized in the table below.

Condition	Stability Profile	Key Degradation Product	Analytical Method Used
Alkaline	Rapid degradation via hydrolysis [1]	Floctafenic Acid (FLA) [2] [3]	Micellar Liquid Chromatography (MLC) [2]
Acidic	Stable (based on ICH stress testing) [2]	Information not specified in search results	Micellar Liquid Chromatography (MLC) [2]
Neutral	Stable in solid form; unstable in solution under UV/visible light [1]	Photodegradation products [1]	Spectrophotometry [1]
Oxidative	Stable (based on ICH stress testing) [2]	Information not specified in search results	Micellar Liquid Chromatography (MLC) [2]

The following workflow diagram illustrates the key stages for investigating **Floctafenine** stability, integrating the methodologies from the search results.



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Experimental Protocol: MLC for Stability Testing

This method is particularly useful as it simultaneously analyzes **Floctafenine** and its main degradant, Floctafenic Acid (FLA) [2].

- Method Overview: A stability-indicating Micellar Liquid Chromatography (MLC) method for the assay of **Floctafenine** (FLF) in the presence of its hydrolytic degradation product and main metabolite, Floctafenic Acid (FLA) [2].
- Chromatographic Conditions:
 - **Column**: CLC Shim-Pack octyl silane (C8), 150 mm x 4.6 mm, 5 μ m [2].
 - **Mobile Phase**: 0.15 M sodium dodecyl sulfate (SDS), 10% n-propanol, 0.3% triethylamine in 0.02 M orthophosphoric acid, pH adjusted to 3.0 [2].
 - **Flow Rate**: 1.0 mL/min [2].
 - **Detection**: UV at 360 nm [2].
 - **Injection Volume**: Not specified in results (typically 20 μ L for standard HPLC) [2].
- Sample Preparation:
 - For **tablets**: Powder tablets, dissolve in solvent, sonicate, filter, and dilute with the mobile phase [2].
 - For **plasma**: Direct determination of FLA is possible without prior extraction; dilute plasma sample with mobile phase, vortex, and centrifuge. Inject the supernatant [2].
- Validation Data:
 - **Linearity**: 0.5-25.0 μ g/mL for FLF and 0.4-10.0 μ g/mL for FLA [2].
 - **Detection Limit (LOD)**: 0.16 μ g/mL for FLF and 0.12 μ g/mL for FLA [2].
 - **Recovery**: ~98.9% from tablets and ~110.5% for FLA from human plasma [2].

Frequently Asked Questions

Q1: What is the primary degradation pathway for Floctafenine? A1: The primary chemical degradation pathway for **Floctafenine** is **alkaline hydrolysis** [1]. It is an ester, which makes it susceptible to breakdown in basic conditions, leading to the formation of its major degradation product and metabolite, **Floctafenic Acid (FLA)** [2] [3].

Q2: My HPLC analysis of Floctafenine shows extra peaks. What could be the cause? A2: Extra peaks in your chromatogram likely indicate the formation of degradation products. The most probable cause is exposure to **alkaline conditions** during sample preparation or storage, generating Floctafenic Acid [2] [3]. Another possibility, especially if your sample was prepared in neutral solvent and exposed to light, is **photodegradation** [1]. Using a **stability-indicating method** like the MLC method described above can help separate and identify these compounds [2].

Q3: Can I analyze Floctafenine and its degradant in biological samples like plasma? A3: Yes. The MLC method has been successfully applied for the direct determination of Floctafenic Acid in human plasma without prior extraction steps, simplifying the analysis [2]. Another study used a conventional HPLC method with a C18 column and a mobile phase of acetate buffer, acetonitrile, and methanol for plasma analysis [3].

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